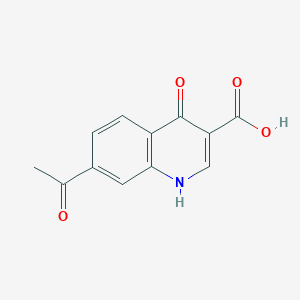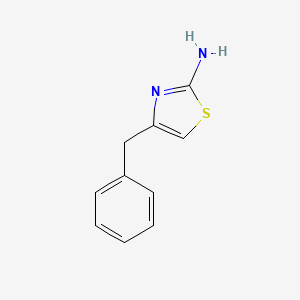
4-Benzyl-1,3-thiazol-2-amine
概要
説明
“4-Benzyl-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of “4-Benzyl-1,3-thiazol-2-amine” and its derivatives often involves coupling reactions . For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “4-Benzyl-1,3-thiazol-2-amine” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “4-Benzyl-1,3-thiazol-2-amine” can be studied using techniques such as LC-MS . These techniques can provide information about the reaction products and the mechanism of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Benzyl-1,3-thiazol-2-amine” can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . The mass of the molecule can be determined using mass spectrometry .科学的研究の応用
- Thiazole derivatives have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- 4-Benzyl-1,3-thiazole derivatives have been synthesized as potential anti-inflammatory agents .
- The outcomes of these studies have shown that some 4-Benzyl-1,3-thiazole derivatives have potential as anti-inflammatory agents .
- Thiazoles are used as antibacterial , antifungal , and antiviral agents .
- The outcomes of these studies have shown that some thiazole derivatives have potential as antimicrobial agents .
- Some new Benzimidazole-Thiazole Derivatives have been synthesized as Anticancer Agents .
- The outcomes of these studies have shown that some thiazole derivatives have potential as anticancer agents .
- Thiazoles have been used as neuroprotective agents .
- The outcomes of these studies have shown that some thiazole derivatives have potential as neuroprotective agents .
Medicinal Chemistry
Anti-Inflammatory Agents
Antimicrobial Activity
Anticancer Agents
Neuroprotective Agents
Anticonvulsant Agents
- Thiazole derivatives, including 4-Benzyl-1,3-thiazol-2-amine, have been found to exhibit antioxidant activity .
- The outcomes of these studies have shown that some thiazole derivatives have potential as antioxidants .
- Thiazole derivatives have been used as analgesic agents .
- The outcomes of these studies have shown that some thiazole derivatives have potential as analgesic agents .
- Some thiazole derivatives have been found to exhibit antihypertensive activity .
- The outcomes of these studies have shown that some thiazole derivatives have potential as antihypertensive agents .
- Thiazole derivatives have been used as antischizophrenia agents .
- The outcomes of these studies have shown that some thiazole derivatives have potential as antischizophrenia agents .
- Some triazolylamine ligands, which can be synthesized from 4-Benzyl-1,3-thiazol-2-amine, have been used to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Antioxidant Activity
Analgesic Activity
Antihypertensive Activity
Antischizophrenia Activity
Catalysis
Antiviral Activity
- Thiazole derivatives have been used as antidepressant agents .
- The outcomes of these studies have shown that some thiazole derivatives have potential as antidepressant agents .
- Thiazole derivatives have been used as anti-Alzheimer’s agents .
- The outcomes of these studies have shown that some thiazole derivatives have potential as anti-Alzheimer’s agents .
- Thiazole derivatives have been found to exhibit hepatoprotective activity .
- The outcomes of these studies have shown that some thiazole derivatives have potential as hepatoprotective agents .
- Thiazole derivatives have been used as antidiabetic agents .
- The outcomes of these studies have shown that some thiazole derivatives have potential as antidiabetic agents .
- Some 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, which can be synthesized from 4-Benzyl-1,3-thiazol-2-amine, have been designed and synthesized as topoisomerase I inhibitors .
- The outcomes of these studies have shown that some of these derivatives have potential as topoisomerase I inhibitors .
Antidepressant Activity
Anti-Alzheimer’s Activity
Hepatoprotective Activity
Antidiabetic Activity
Topoisomerase I Inhibitors
Industrial Applications
Safety And Hazards
The safety and hazards associated with “4-Benzyl-1,3-thiazol-2-amine” can be determined from its Safety Data Sheet (SDS). For instance, the SDS for a similar compound, Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine, indicates that it is harmful if swallowed, causes serious eye damage, and may cause long-term adverse effects in the aquatic environment .
将来の方向性
Research on “4-Benzyl-1,3-thiazol-2-amine” and its derivatives is ongoing, with a focus on developing new compounds with potent antiproliferative activity . Future research may also focus on understanding the mechanism of action of these compounds and developing strategies to overcome drug resistance .
特性
IUPAC Name |
4-benzyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUDPXVHCZKIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323960 | |
| Record name | 4-benzyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,3-thiazol-2-amine | |
CAS RN |
7496-56-2 | |
| Record name | 7496-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-benzyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



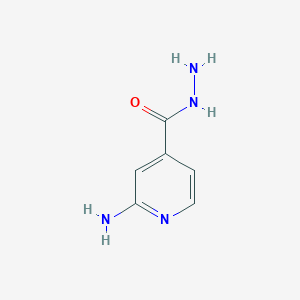
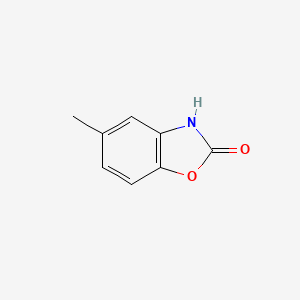


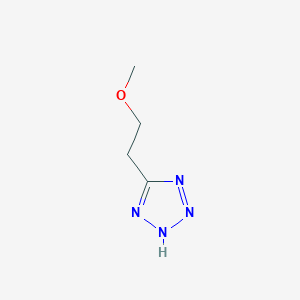



![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)
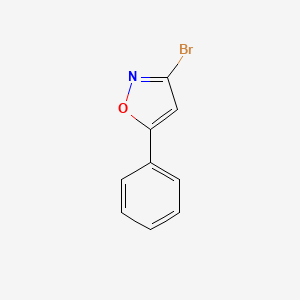
![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)
